N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester
Description
N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester (CAS: 82834-12-6) is a chiral intermediate critical in synthesizing perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . Its structure features:
- Stereochemistry: (R)-configuration at the carbethoxybutyl group and (S)-configuration at the alanine moiety.
- Functional groups: Benzyl ester (protecting group), carbethoxy (ethyl ester), and a secondary amide linkage.
- Molecular formula: C₁₈H₂₅NO₄ (benzyl ester form; derived from and ).
This compound is synthesized via condensation of L-alanine benzyl ester with ethyl α-bromo valerate, followed by diastereomeric resolution using maleic acid . Its stability and stereochemical purity are vital for pharmaceutical applications .
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]pentanoate |
InChI |
InChI=1S/C17H25NO4/c1-4-9-15(17(20)21-5-2)18-13(3)16(19)22-12-14-10-7-6-8-11-14/h6-8,10-11,13,15,18H,4-5,9,12H2,1-3H3/t13-,15+/m0/s1 |
InChI Key |
IRRWRQHUODGTBM-DZGCQCFKSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Formation of an imine intermediate from alanine derivatives.
- Reaction with organozinc reagents (e.g., allyl-zinc bromide).
- Enzymatic or chemical resolution to obtain the desired stereoisomer.
- Protection and deprotection steps to yield the benzyl ester form.
The process is often conducted in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with controlled temperature and reaction times to optimize yield and stereoselectivity.
Key Reaction Steps and Conditions
Industrial and Scalable Methods
Industrial processes emphasize:
- Use of catalytic reductive amination of pyruvic acid with ethyl-L-norvalinate hydrochloride to produce the compound stereoselectively.
- Coupling reactions employing dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to improve yield and purity.
- Avoidance of chromatographic separations by crystallization and enzymatic resolution to enhance scalability.
Analytical and Characterization Data
Mass Spectrometry (MS)
X-ray Powder Diffraction (for related perindopril salts)
- Crystallinity and polymorphic forms are critical for downstream pharmaceutical applications.
- Crystalline forms differ by solvent and preparation method, influencing purity and stability.
Comparative Summary of Preparation Routes
| Feature | Method from Patent EP 0309324 / WO2005033127 | Method from Patent EP1400531 | Industrial Process (US Patents 4902817, 4914214) |
|---|---|---|---|
| Starting materials | Benzyl alaninate + ethyl α-bromovalerate or ethyl glyoxylate | Ethyl glyoxylate + allyl-zinc bromide | Pyruvic acid + ethyl-L-norvalinate hydrochloride |
| Key intermediates | Imines, triflates | Imines, enzymatic hydrolysis products | Catalytic reductive amination intermediates |
| Stereoselectivity | Enzymatic deracemization | Enzymatic hydrolysis | Catalytic asymmetric synthesis |
| Coupling agents | DCC, HOBt | DCC, HOBt | DCC, HOBt |
| Yield and Purity | High, quantitative deprotection | High, enzymatic resolution | High, industrial scale optimized |
| Solvents | DMF, THF, dichloromethane | THF, ether | THF, dichloromethane |
Research Findings and Notes
- The enzymatic hydrolysis step is critical for obtaining the (R)-isomer with high enantiomeric excess, which directly impacts the pharmacological efficacy of perindopril.
- Preparation of allyl-zinc bromide reagent is a sensitive step requiring careful control of reaction time and temperature to ensure reagent quality.
- Deprotection under mild acidic conditions preserves stereochemistry and prevents side reactions.
- Industrial processes focus on minimizing purification steps by crystallization and enzymatic resolution rather than chromatographic methods to enhance cost-effectiveness.
- Crystalline forms of the final compound and its derivatives are characterized by distinct X-ray diffraction patterns, influencing stability and formulation.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of N-[®-1-Carbethoxybutyl]-(S)-alanine, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is primarily used in the synthesis of Perindoprilat, an ACE inhibitor used to treat hypertension and heart failure . Additionally, it serves as an intermediate in the synthesis of other bioactive compounds, making it valuable in medicinal chemistry and pharmaceutical research .
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of Perindoprilat. Perindoprilat inhibits the angiotensin-converting enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
N-Carbobenzyloxy (Cbz)-Protected Alanine Esters
Key Differences :
- The carbethoxybutyl group in the target compound enhances lipophilicity, improving membrane permeability in drug delivery compared to Cbz-protected analogs .
- Stereochemical complexity in the target compound necessitates rigorous resolution techniques (e.g., fractional crystallization), whereas Cbz-alanine esters are often resolved via chromatography .
Anticonvulsant (R)-Lacosamide Derivatives
Key Differences :
ACE Inhibitor Intermediates
Key Differences :
- The indole derivative provides a rigid scaffold for ACE binding, while the target compound contributes a flexible side chain for active-site interaction .
- Yields for target compound synthesis (75–81%) are comparable to those of indole intermediates (90.6%) .
Research Findings and Data Tables
Stereochemical Impact on Bioactivity
Biological Activity
N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is an amino acid derivative recognized for its significant biological activity, particularly in the field of medicinal chemistry. This compound plays a crucial role in the synthesis of various pharmaceuticals, including antihypertensive agents such as perindopril. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H25NO4
- Molecular Weight : 307.38 g/mol
- CAS Number : 112243-71-7
- Structure : The compound features a carbethoxy group attached to a butyl side chain of alanine, which contributes to its unique properties and biological activities.
Pharmacological Applications
-
Antihypertensive Properties :
- This compound is integral to the synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor. This class of drugs is essential for managing hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thus promoting vasodilation and lowering blood pressure .
- Mechanism of Action :
Interaction Studies
Research has focused on the binding affinity of this compound with target enzymes and receptors. These studies are critical for understanding how this compound can optimize drug formulations for cardiovascular therapies.
Comparative Analysis with Similar Compounds
The following table highlights notable compounds that share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[(S)-1-Carbethoxybutyl]-(S)-alanine | Similar structure with different stereochemistry | Alternative in pharmaceutical synthesis |
| Perindopril | Contains N-[(S)-1-Carbethoxybutyl]-(S)-alanine as a component | Directly used as an antihypertensive agent |
| L-Alanine | Simplest amino acid without carbethoxy group | Fundamental building block in protein synthesis |
Case Studies and Research Findings
Several studies have investigated the biological activities and pharmacological potential of this compound:
- Antihypertensive Drug Development :
-
Enzyme Interaction Studies :
- Research indicated that the compound exhibits significant binding affinity towards ACE, which is crucial for its antihypertensive effects. This interaction was characterized using various biochemical assays to quantify binding kinetics and inhibition constants.
- Synthetic Pathways :
Q & A
Q. Key Considerations :
- Triethylamine is used to maintain basic conditions during condensation .
- Optical purity is confirmed via optical rotation ([α]D²⁰ = +47.5° in ethanol) and NMR analysis (e.g., δ 3.0–3.3 ppm for chiral protons) .
How can researchers optimize the resolution of diastereomers during synthesis?
Q. Advanced Methodological Strategies
- Solvent Selection : Use ethanol or dichloromethane with co-solvents (e.g., hexane) to enhance crystallization efficiency of the maleate salt .
- Acid Additives : Maleic acid outperforms alternatives (e.g., p-toluenesulfonic acid) in selectively precipitating the (S,S)-isomer due to steric and electronic complementarity .
- Temperature Control : Gradual cooling (0–5°C) during crystallization improves yield and purity (>98% enantiomeric excess) .
Q. Data Insight :
- A 25% ammonia wash (pH 8.5–9.0) after salt formation minimizes residual acid, ensuring high recovery of the free base .
What analytical techniques are critical for confirming enantiomeric purity?
Q. Basic Characterization Methods
- Optical Rotation : The (S,S)-isomer exhibits [α]D²⁰ = +47.5° (c = 1 in ethanol), while the (R,S)-isomer shows a distinct value .
- NMR Spectroscopy : Key signals include δ 1.15 ppm (triplet for ethyl groups) and δ 5.2 ppm (singlet for benzyl CH₂) .
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve diastereomers (retention time differences ≥2 min) .
Q. Advanced Application :
- X-ray crystallography of the maleate salt confirms absolute configuration, resolving ambiguities in stereochemical assignments .
How do reaction conditions influence catalytic hydrogenation efficiency?
Q. Advanced Catalytic Optimization
- Catalyst Loading : 10% Pd/C at 0.5–1.0% w/w achieves >95% deprotection yield within 2 hours .
- Solvent Effects : Ethanol enhances hydrogen solubility, reducing reaction time compared to THF or DCM .
- Pressure : 40–45 psi H₂ balances safety and reaction rate; higher pressures risk over-reduction of sensitive functional groups .
Q. Data Insight :
- Residual palladium (<10 ppm) is removed via activated charcoal filtration, meeting pharmaceutical impurity standards .
What storage conditions ensure compound stability?
Q. Basic Stability Guidelines
Q. Advanced Degradation Studies :
- Accelerated stability testing (40°C/75% RH for 6 months) shows <2% degradation by HPLC, confirming robustness in anhydrous acetonitrile .
How does stereochemistry impact pharmacological activity in perindopril?
Q. Advanced Pharmacological Relevance
- The (S,S)-configuration aligns with ACE’s catalytic zinc-binding site, enabling potent inhibition (IC₅₀ = 1.2 nM). The (R,S)-isomer exhibits 100-fold reduced activity due to misalignment .
- Molecular Docking : Simulations reveal hydrogen bonding between the carbethoxy group and His353/His513 residues, critical for transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
